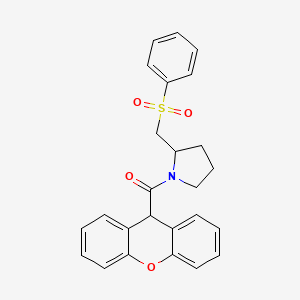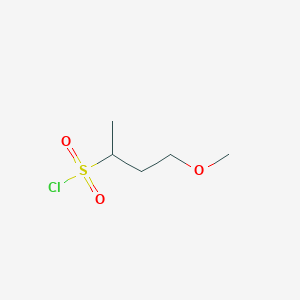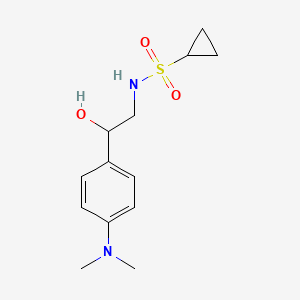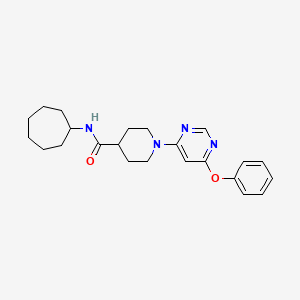
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-(naphthalen-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-(naphthalen-1-yl)acetamide, also known as PTNA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Wissenschaftliche Forschungsanwendungen
Anti-Parkinson's Activity
The synthesis and evaluation of novel compounds related to N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-(naphthalen-1-yl)acetamide have shown significant anti-Parkinson's activity. A study focused on synthesizing thiazolidinone derivatives and testing their efficacy in a 6-hydroxydopamine-lesioned rat model, revealing potent free radical scavenging activity and protective effects against Parkinson's disease. Among the derivatives, one particularly showed maximum anti-Parkinson's activity, suggesting a promising avenue for further research in anti-Parkinson's pharmacology and toxicology (Gomathy et al., 2012).
Antioxidant and Anticancer Potential
Computational and pharmacological studies of heterocyclic derivatives, including those structurally related to the chemical of interest, have demonstrated significant antioxidant, analgesic, and anti-inflammatory properties. Docking studies against various targets such as EGFR, tubulin, COX-2, and 5-LOX, followed by in vitro evaluations, revealed promising results for toxicity assessment, tumor inhibition, and free radical scavenging potential. These findings highlight the compound's relevance in developing new therapeutic agents for managing pain, inflammation, and cancer (Faheem, 2018).
Coordination Complexes for Antioxidant Activity
Pyrazole-acetamide derivatives have been synthesized and used to construct novel Co(II) and Cu(II) coordination complexes. The study explored the effect of hydrogen bonding on the self-assembly process of these complexes and evaluated their antioxidant activity. The results showed significant antioxidant activity, providing insights into the structural features contributing to the biological activity of these complexes. This research offers a foundation for the development of metal-based antioxidants and therapeutic agents (Chkirate et al., 2019).
Antibacterial Properties
Research on pyrazoline derivatives has shown promising antibacterial activity against several bacterial strains. The synthesis and in vitro evaluation of these compounds suggest their potential as antibacterial agents, highlighting their relevance in addressing antibiotic resistance and the development of new antimicrobial therapies (Rani & Mohamad, 2014).
Eigenschaften
IUPAC Name |
2-naphthalen-1-yl-N-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3OS/c25-21(14-17-8-3-7-16-6-1-2-9-18(16)17)22-15-19(20-10-4-13-26-20)24-12-5-11-23-24/h1-13,19H,14-15H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFQCCHDHBGXHFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NCC(C3=CC=CS3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,4-dimethoxyphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2818990.png)
![N-(3-(3-chlorophenyl)-3-hydroxypropyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2818992.png)
![2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2818994.png)
![6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl acetate](/img/structure/B2818995.png)


![4-fluoro-N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-2-methylbenzenesulfonamide](/img/structure/B2818998.png)


![4-chloro-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]benzamide](/img/structure/B2819004.png)

![1-[3-(2-Fluorobenzenesulfonyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2819007.png)
